1-Methyl-N-(4-nitrophenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-(4-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-8-6-11(7-9-14)13-10-2-4-12(5-3-10)15(16)17/h2-5,11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCDKSKDUGEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 Methyl N 4 Nitrophenyl Piperidin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete picture of the atomic connectivity and stereochemistry can be assembled.
Detailed Analysis of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shifts
The ¹H and ¹³C NMR spectra of 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the nitrophenyl moiety causing a downfield shift (to higher ppm values) and electron-donating groups causing an upfield shift.
Proton (¹H) NMR: The ¹H NMR spectrum would display signals for the N-methyl group, the piperidine (B6355638) ring protons, the amine proton (N-H), and the aromatic protons of the nitrophenyl group.
Nitrophenyl Protons: The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.5 ppm). Due to the strong electron-withdrawing nature of the nitro group and the electron-donating nature of the amine, the aromatic ring is highly polarized. The two protons ortho to the nitro group (H-3', H-5') are expected to be the most downfield, appearing as a doublet around δ 8.1 ppm. The two protons ortho to the amine group (H-2', H-6') would be shifted upfield relative to the other pair, appearing as a doublet around δ 6.8 ppm.
Piperidine Ring Protons: The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on carbons adjacent to the nitrogen (H-2, H-6) would be the most downfield in this system due to the inductive effect of the nitrogen atom. These would likely appear as complex multiplets. The protons at the C-3 and C-5 positions would also present as multiplets, further upfield. The single proton at C-4 (H-4), being attached to the same carbon as the nitrophenylamino group, would be shifted downfield and likely appear as a multiplet.
N-Methyl Protons: The three protons of the N-methyl group would give rise to a sharp singlet, expected in the region of δ 2.2-2.4 ppm.
Amine Proton (N-H): The secondary amine proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the range of δ 4.0-5.0 ppm and may exhibit coupling to the H-4 proton.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton.
Aromatic Carbons: Six signals are expected for the nitrophenyl group. The carbon bearing the nitro group (C-4') would be significantly downfield, while the carbon attached to the amine nitrogen (C-1') would also be downfield but to a lesser extent.
Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the aliphatic region. The carbons adjacent to the tertiary nitrogen (C-2, C-6) are expected around δ 55-60 ppm. The C-4 carbon, attached to the secondary amine, would be in a similar region, while the C-3 and C-5 carbons would be found further upfield.
N-Methyl Carbon: The N-methyl carbon would appear as a single peak, typically in the range of δ 45-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| H-2', H-6' | ~6.8 | d | C-1' | ~155 |
| H-3', H-5' | ~8.1 | d | C-2', C-6' | ~113 |
| N-H | ~4.5 (broad) | s | C-3', C-5' | ~126 |
| H-4 | ~3.5 | m | C-4' | ~138 |
| H-2ax, H-6ax | ~2.0 | m | C-2, C-6 | ~55 |
| H-2eq, H-6eq | ~2.9 | m | C-3, C-5 | ~31 |
| H-3ax, H-5ax | ~1.6 | m | C-4 | ~52 |
| H-3eq, H-5eq | ~2.1 | m | N-CH₃ | ~46 |
| N-CH₃ | ~2.3 | s |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this molecule, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and between the aromatic protons (H-2'/H-6' with H-3'/H-5'). This is crucial for tracing the connectivity within the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link each proton signal of the piperidine ring and the N-methyl group to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is vital for connecting different fragments of the molecule. Key expected correlations would include the N-methyl protons (N-CH₃) to the adjacent piperidine carbons (C-2 and C-6), and the piperidine proton H-4 to the aromatic carbon C-1'.
Conformational Analysis in Solution via NMR
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. In this compound, the two bulky substituents (the N-methyl group and the N-(4-nitrophenyl)amino group) will have preferred orientations (axial or equatorial).
Studies on similar 1,4-disubstituted piperidines suggest that the chair conformation is predominant. nih.gov The orientation of the substituents is determined by steric and electronic factors. The N-methyl group on the nitrogen atom is known to have a preference for the equatorial position to minimize steric interactions. rsc.orgrsc.org The large N-(4-nitrophenyl)amino group at the C-4 position would also strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial protons at C-2 and C-6.
The conformation can be experimentally verified by analyzing the coupling constants (J-values) of the piperidine ring protons in the ¹H NMR spectrum. Large coupling constants (typically 8-13 Hz) between adjacent axial protons (Jax,ax) and smaller coupling constants (2-5 Hz) for axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) interactions are characteristic of a chair conformation. The observation of large J-values for the H-4 proton coupling to the axial H-3 and H-5 protons would confirm its axial position, and consequently the equatorial position of the nitrophenylamino substituent.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present.
Characteristic Absorptions of the Piperidine Ring System
The piperidine ring gives rise to a series of characteristic vibrational bands.
C-H Stretching: The aliphatic C-H stretching vibrations of the CH₂ and CH groups in the piperidine ring are expected in the 2800-3000 cm⁻¹ region. researchgate.net Asymmetric and symmetric stretches of the methylene (B1212753) groups typically appear around 2935 cm⁻¹ and 2850 cm⁻¹, respectively.
CH₂ Bending: The scissoring (bending) vibrations of the CH₂ groups are typically observed in the 1440-1470 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibration of the C-N bonds within the tertiary amine portion of the piperidine ring is expected to produce a band in the 1150-1250 cm⁻¹ region.
Spectroscopic Signatures of the Nitrophenyl and Amine Moieties
The nitrophenyl and amine functionalities possess strong, characteristic vibrational modes that are readily identifiable.
NO₂ Group Vibrations: The nitro group is one of the most easily identifiable functional groups in IR spectroscopy. It exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. jchps.com For 4-nitroaniline (B120555), these bands are observed around 1580 cm⁻¹ and 1265 cm⁻¹, respectively. jchps.com
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
N-H Vibrations: The secondary amine (N-H) group gives rise to a characteristic stretching vibration. This band is typically found in the 3300-3500 cm⁻¹ region and is often of medium intensity and sharper than an O-H stretch. The N-H bending vibration may be observed near 1600 cm⁻¹.
Aromatic C-N Stretching: The stretching vibration for the aromatic carbon to amine nitrogen (Ar-NH) bond is expected to appear as a strong band in the 1250-1340 cm⁻¹ range. materialsciencejournal.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | Nitrophenyl | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Piperidine, N-CH₃ | 2800 - 3000 | Strong |
| Aromatic C=C Stretch | Nitrophenyl | 1590 - 1610, 1470 - 1500 | Medium-Strong |
| NO₂ Asymmetric Stretch | Nitro | 1500 - 1570 | Very Strong |
| CH₂ Scissoring | Piperidine | 1440 - 1470 | Medium |
| NO₂ Symmetric Stretch | Nitro | 1300 - 1370 | Very Strong |
| Aromatic C-N Stretch | Ar-NH | 1250 - 1340 | Strong |
| Aliphatic C-N Stretch | Piperidine | 1150 - 1250 | Medium |
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₂H₁₇N₃O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Based on its molecular formula, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is approximately 236.1402 g/mol . An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molar Mass | 235.28 g/mol |
| Theoretical Monoisotopic Mass | 235.1321 g/mol |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
The protonated molecule would likely undergo fragmentation through several key pathways:
Cleavage of the piperidine ring: This is a common fragmentation pathway for piperidine derivatives, leading to the formation of various charged fragments corresponding to different portions of the ring.
Loss of the methyl group: The N-methyl group can be lost as a methyl radical, resulting in a fragment ion with a mass 15 Da lower than the precursor ion.
Fragmentation of the nitro group: The nitro group can undergo fragmentation, for example, through the loss of NO (30 Da) or NO₂ (46 Da).
Cleavage of the C-N bond connecting the piperidine and nitrophenyl moieties: This would result in the formation of ions corresponding to the 1-methylpiperidin-4-yl cation and the 4-nitroaniline radical, or vice versa.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|
| 221.11 | CH₃ |
| 206.12 | NO |
| 190.12 | NO₂ |
| 113.12 | C₆H₅N₂O₂ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for this compound has not been reported in the searched literature, we can infer its likely solid-state properties by examining the crystal structures of closely related compounds, such as salts of 4-(4-nitrophenyl)piperazine. nih.govnih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The crystal structure would reveal precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. It is expected that the bond lengths and angles within the phenyl ring and the piperidine ring would be within the normal ranges for such structures. For instance, the C-C bond lengths in the aromatic ring would be approximately 1.39 Å, and the C-N bonds in the piperidine ring would be around 1.47 Å. The geometry around the nitrogen atom of the piperidine ring would be tetrahedral.
Analysis of Conformational Preferences in the Crystalline Phase
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The substituents on the piperidine ring (the methyl group at the 1-position and the N-(4-nitrophenyl)amino group at the 4-position) can be in either axial or equatorial positions. In the solid state, the molecule will adopt the conformation that allows for the most efficient crystal packing. It is likely that the bulky N-(4-nitrophenyl)amino group would preferentially occupy an equatorial position to minimize steric hindrance.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of intermolecular interactions would be expected to play a role in the crystal packing:
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds could link the molecules into chains, sheets, or a three-dimensional network. nih.gov
π-π Stacking: The aromatic nitrophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Computational and Theoretical Chemistry of 1 Methyl N 4 Nitrophenyl Piperidin 4 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost for molecules of this size.
Geometry Optimization and Energetics of Molecular Conformations
The piperidine (B6355638) ring in 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine can exist in several conformations, primarily chair, boat, and twist-boat. The substituents on the ring (the 1-methyl group and the 4-N-(4-nitrophenyl)amino group) can adopt either axial or equatorial positions. A computational study would begin by optimizing the geometry of all possible stable conformers.
For the chair conformation, the key conformers would be:
Equatorial 1-methyl and equatorial 4-N-(4-nitrophenyl)amino group.
Equatorial 1-methyl and axial 4-N-(4-nitrophenyl)amino group.
Axial 1-methyl and equatorial 4-N-(4-nitrophenyl)amino group.
Axial 1-methyl and axial 4-N-(4-nitrophenyl)amino group.
DFT calculations, for example using the B3LYP functional with a 6-31G(d,p) basis set, would be performed to find the minimum energy structure for each conformer. The relative energies of these conformers would determine their thermodynamic stability and population at a given temperature. It is generally expected that conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance.
Hypothetical Data Table: Relative Energies of Conformers
| Conformer (Chair Form) | Relative Energy (kcal/mol) |
|---|---|
| 1-Me (eq), 4-Substituent (eq) | 0.00 (most stable) |
| 1-Me (eq), 4-Substituent (ax) | 1.5 - 3.0 |
| 1-Me (ax), 4-Substituent (eq) | 1.8 - 2.5 |
| 1-Me (ax), 4-Substituent (ax) | 4.0 - 6.0 |
(Note: These values are illustrative and not from actual calculations on the specified molecule.)
Electronic Structure Analysis: Frontier Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The electronic properties are crucial for understanding the reactivity of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich amino-nitrophenyl moiety, while the LUMO would be expected to be centered on the electron-withdrawing nitro group. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Charge Distribution: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. The nitrogen and oxygen atoms of the nitro group would carry significant negative charge, while the attached phenyl ring carbons and the nitrogen of the amino group would have their electron density altered.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this molecule, the MEP would likely show a strong negative potential around the nitro group's oxygen atoms and a positive or less negative potential around the amino and methyl protons.
Vibrational Frequency Calculations and Their Correlation with Experimental Spectra
Theoretical vibrational frequency calculations are a standard output of geometry optimization. These calculations predict the positions of vibrational bands in the infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra (if available), one can confirm the molecular structure and the accuracy of the computational method. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Key vibrational modes would include N-H stretching, C-H stretching of the piperidine and phenyl rings, and the characteristic symmetric and asymmetric stretches of the NO2 group.
Hypothetical Data Table: Key Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1330 - 1370 |
| C-N Stretch | 1250 - 1350 |
(Note: These are typical ranges and not from specific calculations.)
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. An MD simulation would model the movement of atoms by solving Newton's equations of motion. This would allow for the exploration of the conformational landscape, including transitions between different chair, boat, and twist-boat forms of the piperidine ring, and the rotation around the C-N bonds. Such simulations could reveal the flexibility of the molecule and the preferred conformations in a solution environment.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to correlate the structural or computational properties of a series of molecules with their chemical reactivity. For this compound, this would involve studying a series of related compounds with different substituents.
Investigation of Substituent Effects on Chemical Reactivity (e.g., Hammett Correlations)
To perform a QSRR study, one would synthesize or computationally model a series of derivatives where the substituents on the nitrophenyl ring are varied (e.g., replacing the nitro group with other electron-withdrawing or electron-donating groups). By calculating quantum chemical descriptors for each derivative (such as HOMO/LUMO energies, atomic charges, or electrostatic potentials) and correlating them with experimentally measured reaction rates (e.g., for a specific chemical reaction), a predictive QSRR model could be developed.
For example, a Hammett plot could be constructed by correlating the logarithm of the reaction rate constants for the series of compounds against the Hammett substituent constant (σ). A linear relationship would indicate that the electronic effect of the substituent governs the reactivity, and the slope of the line (the reaction constant, ρ) would provide insight into the nature of the transition state.
Without experimental data or a series of related compounds being studied, a specific QSRR analysis for this compound cannot be performed.
Predictive Models for Chemical Transformations and Selectivity
Predictive modeling in computational chemistry allows for the in silico exploration of a molecule's reactivity before conducting laboratory experiments. For this compound, these models can forecast how the molecule will behave in various chemical environments, which products are likely to form (chemoselectivity), at which position on the molecule a reaction will occur (regioselectivity), and with what spatial orientation (stereoselectivity).
Key Predictive Approaches:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of the molecule. researchgate.net This information helps identify sites susceptible to nucleophilic or electrophilic attack by mapping electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). For instance, the nitro group (-NO2) is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). rsc.org Conversely, the amine and piperidine nitrogen atoms are nucleophilic centers.
Molecular Dynamics (MD): MD simulations can model the molecule's dynamic behavior and its interactions with solvent molecules or reactants over time. This is particularly useful for understanding conformational preferences of the piperidine ring, which can influence steric accessibility to reactive sites and thereby control selectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR): While often used in medicinal chemistry, QSAR principles can be adapted to predict reactivity. By comparing the computed properties of this compound with a database of similar compounds with known reactivities, models can be built to predict reaction rates or selectivity. researchgate.net
Illustrative Predictive Data:
The following table represents hypothetical data that could be generated from DFT calculations to predict the selectivity of a hypothetical electrophilic addition to one of the nitrogen atoms. The activation energy (ΔE‡) is the energy barrier that must be overcome for the reaction to proceed; a lower value indicates a more favorable reaction pathway.
| Reactive Site | Predicted Product | Method | Calculated ΔE‡ (kcal/mol) | Predicted Selectivity |
| Piperidine Nitrogen (N1) | Quaternary Piperidinium Salt | DFT (B3LYP/6-31G) | 15.2 | Major Product |
| Amine Nitrogen (N4) | Quaternary Ammonium (B1175870) Salt | DFT (B3LYP/6-31G) | 21.5 | Minor Product |
This table is for illustrative purposes only and does not represent published experimental or computational results.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction, from reactants to products. rsc.org This involves identifying and characterizing all intermediates and, most importantly, the transition states that connect them. A transition state is a high-energy, transient molecular configuration that represents the peak of the energy barrier for a reaction. github.io
Methodology for Mechanism Elucidation:
Potential Energy Surface (PES) Scanning: The first step is to scan the potential energy surface by changing the distances and angles between reacting atoms to find the lowest energy path for the reaction. nih.gov
Transition State Optimization: Once an approximate transition state structure is found, sophisticated algorithms are used to locate the exact first-order saddle point on the PES. github.io This structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products, thereby confirming that the located transition state is the correct one for the reaction of interest. nih.gov
Consider a potential SNAr reaction where a nucleophile (e.g., methoxide, CH3O-) displaces the nitro group. DFT calculations could be employed to investigate the mechanism, which is often stepwise for SNAr reactions and involves a stable intermediate known as a Meisenheimer complex. researchgate.net
Illustrative Reaction Coordinate Data:
The table below provides hypothetical computational data for the key points along the reaction coordinate for a proposed SNAr reaction. Energies are given relative to the reactants.
| Species | Description | Method | Relative Energy (kcal/mol) | Key Geometric Feature (Calculated) |
| Reactants | This compound + CH3O- | DFT | 0.0 | - |
| TS1 | First Transition State (Nucleophilic Attack) | DFT | +12.8 | C-O bond forming (2.1 Å), C-N bond static |
| Intermediate | Meisenheimer Complex | DFT | -5.4 | C-O bond formed (1.4 Å), C-N bond static |
| TS2 | Second Transition State (Leaving Group Departure) | DFT | +18.3 (Rate-Determining) | C-N bond breaking (2.3 Å), C-O bond static |
| Products | 1-Methyl-N-(4-methoxyphenyl)piperidin-4-amine + NO2- | DFT | -10.1 | - |
This table is for illustrative purposes only and does not represent published experimental or computational results. The rate-determining step is the one with the highest energy barrier (TS2).
Through these computational approaches, a detailed, step-by-step understanding of reaction mechanisms can be achieved, providing insights that are often difficult or impossible to obtain through experimental means alone. chemrxiv.org
Reaction Kinetics and Mechanistic Investigations Involving 1 Methyl N 4 Nitrophenyl Piperidin 4 Amine
Nucleophilic Reactivity Profile of the Piperidine (B6355638) Nitrogen
The piperidine nitrogen in 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine is a key center for nucleophilic reactions. Its reactivity is influenced by the presence of the methyl group on the nitrogen and the bulky nitrophenyl group at the 4-position. The lone pair of electrons on the piperidine nitrogen is readily available for attacking electrophilic centers.
Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving piperidine and various nitroaromatic compounds have shown that these reactions can proceed through either a stepwise mechanism, involving the formation of a Meisenheimer complex, or a concerted mechanism. The specific pathway is dependent on factors such as the solvent, the leaving group, and the structure of the amine. For instance, in the reaction of piperidine with 2,4-dinitrochlorobenzene, the reaction kinetics are influenced by the solvent's ability to stabilize the charged intermediates. rsc.org
The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine, is a valuable tool for elucidating the mechanism of these reactions. A linear Brønsted plot with a slope (β) between 0 and 1 is often indicative of a concerted mechanism or a stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining. nih.gov In the aminolysis of nitrophenyl esters, the Brønsted plot for the reaction with a series of secondary alicyclic amines, including piperidine, can show a biphasic nature, suggesting a change in the rate-determining step with the basicity of the amine. researchgate.net
| Substrate | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 2,4-Dinitrochlorobenzene | Methanol | 25 | 1.34 | rsc.org |
| 1-Fluoro-2,4-dinitrobenzene | Methanol | 25 | 45.7 | Fictional Data |
| Methyl 4-Nitrophenyl Thionocarbonate | Aqueous Solution | 25 | 0.028 | nih.gov |
| 4-Chloro-2-nitrophenyl Benzoate | Acetonitrile (B52724) | 25 | 0.115 | koreascience.kr |
Electrophilic Character and Susceptibility of the Nitrophenyl Moiety
The nitrophenyl group in this compound imparts a significant electrophilic character to the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The extent of this activation can be quantitatively assessed using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents.
The Hammett plot, a graph of the logarithm of the relative reaction rate (k/k₀) versus the substituent constant (σ), provides valuable insights into the electronic effects on the reaction mechanism. For reactions involving the nitrophenyl moiety, a positive slope (ρ) in the Hammett plot indicates that the reaction is favored by electron-withdrawing groups. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. For the reduction of para-substituted nitroarenes, a linear relationship with a negative slope has been observed in some cases, suggesting the development of a positive charge in the transition state. researchgate.net
| Substituent | σ_para | σ_meta |
|---|---|---|
| -NO₂ | 0.78 | 0.71 |
| -CN | 0.66 | 0.56 |
| -Cl | 0.23 | 0.37 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.07 |
| -OCH₃ | -0.27 | 0.12 |
Pathways and Kinetics of Nitro Group Reduction and Oxidation
The reduction of the nitro group is a fundamental transformation for compounds like this compound, leading to the corresponding amino derivative. This reaction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.
Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is a common and efficient method for nitro group reduction. commonorganicchemistry.com The kinetics of these heterogeneous catalytic reactions are often described by the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface as a key step. cetjournal.itresearchgate.net The mechanism of catalytic hydrogenation of nitro compounds is complex and can involve several intermediates, such as nitroso and hydroxylamine species. acsgcipr.org
Chemical reducing agents such as iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl₂), also effectively reduce nitro groups. commonorganicchemistry.com The choice of reducing agent can be crucial for achieving chemoselectivity in molecules with multiple reducible functional groups. The kinetics of these reactions are influenced by the concentration of the reactants and the reaction conditions.
The oxidation of the amine group back to the nitro group is also a possible transformation, though less commonly investigated for this specific compound.
| Reagent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| H₂/Pd/C | Various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |
| H₂/Raney Ni | Methanol or ethanol | Useful when dehalogenation is a concern. | commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Aqueous or alcoholic solvents | Mild conditions, good for selective reductions. | commonorganicchemistry.com |
| Zn/HCl or Zn/AcOH | Aqueous or alcoholic solvents | Similar to Fe, mild and selective. | commonorganicchemistry.com |
| SnCl₂/HCl | Concentrated HCl | Effective for reducing nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |
Thermal and Photochemical Transformations of the Compound
The thermal and photochemical stability of this compound is an important aspect of its chemical profile. Nitroaromatic compounds are known to undergo thermal decomposition, often initiated by the homolysis of the C-NO₂ bond. dtic.mil The activation energy for this process is influenced by the presence of other substituents on the aromatic ring. nih.gov For some nitroaromatic explosives, the decomposition mechanism in the condensed phase can differ significantly from the gas phase, with bimolecular radical reactions playing a crucial role. huji.ac.il
The photochemical behavior of nitroaromatic compounds is characterized by complex photophysical and photochemical processes. Upon absorption of light, nitrobenzene, a related compound, can undergo intersystem crossing to the triplet state with a high quantum yield. acs.org The subsequent reactions from the excited state can lead to various products. The quantum yield of a photochemical reaction, which is the number of molecules transformed per photon absorbed, is a key parameter in understanding its efficiency. wikipedia.org The photocatalytic reduction of nitrobenzene to aniline (B41778) has been studied, demonstrating the potential for light-induced transformations of the nitro group. frontiersin.org
| Compound | Log(A/s⁻¹) | Ea (kcal/mol) | Phase | Reference |
|---|---|---|---|---|
| Nitrobenzene | 15.6 | 60.5 | Gas | dtic.mil |
| 1,3-Dinitrobenzene | 16.2 | 58.0 | Gas | dtic.mil |
| 1,3,5-Trinitrobenzene | 16.5 | 56.0 | Gas | dtic.mil |
| 2,4,6-Trinitrotoluene (TNT) | 19.8 | 62.0 | Gas | huji.ac.il |
| 2,4,6-Trinitrotoluene (TNT) | - | ~35 | Condensed | huji.ac.il |
Investigation of Catalytic Processes and Associated Reaction Orders
Catalytic processes are central to many of the transformations involving this compound, particularly the reduction of the nitro group. As mentioned, heterogeneous catalysis using transition metals is a highly effective method. The reaction order with respect to the reactants and the catalyst provides crucial information about the reaction mechanism.
For catalytic hydrogenation of nitroarenes, the reaction is often found to be first-order with respect to the nitro compound at low concentrations and zero-order at high concentrations, which is consistent with the Langmuir-Hinshelwood mechanism where the catalyst surface becomes saturated at high substrate concentrations. The reaction order with respect to hydrogen pressure can also vary.
The study of reaction orders helps in optimizing reaction conditions for efficient and selective transformations. For example, in the catalytic transfer hydrogenation of nitroarenes using formic acid as a hydrogen source, the reaction kinetics can be modeled to understand the influence of catalyst loading, substrate concentration, and temperature on the reaction rate.
| Kinetic Model | Description | Applicability |
|---|---|---|
| Langmuir-Hinshelwood | Assumes both reactants adsorb onto the catalyst surface before reacting. | Many heterogeneous catalytic reactions, including hydrogenation of nitroarenes. cetjournal.itresearchgate.net |
| Eley-Rideal | Assumes one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the gas or liquid phase. | Some heterogeneous catalytic reactions. |
| Power Law Kinetics | An empirical model where the reaction rate is proportional to the concentrations of reactants raised to some power (the reaction order). | Often used for initial analysis of reaction kinetics. |
Role of 1 Methyl N 4 Nitrophenyl Piperidin 4 Amine As a Synthetic Precursor and Chemical Building Block
Utilization as an Intermediate in the Synthesis of More Complex Organic Frameworks
The chemical architecture of 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine makes it an ideal intermediate for the elaboration of more intricate molecular structures. The piperidine (B6355638) ring, a common motif in biologically active compounds, provides a robust scaffold for further chemical modifications. Medicinal chemists often utilize this compound as a starting point for the synthesis of novel therapeutic agents. The presence of the 4-nitrophenyl group allows for a range of chemical transformations, most notably the reduction of the nitro group to an amine, which can then be further functionalized.
For instance, the related compound N-phenylpiperidin-4-amine is a known precursor in the synthesis of fentanyl and its analogs. regulations.govfederalregister.gov This highlights the role of the aminopiperidine scaffold as a key building block for complex, multi-step syntheses. The synthesis of various piperidine derivatives often involves multi-step procedures where the core piperidine structure is assembled and subsequently modified. nih.govnih.gov
Application as a Scaffold for the Construction of Chemical Libraries
In the realm of drug discovery and development, the generation of chemical libraries containing a multitude of structurally related compounds is paramount for identifying new lead compounds. The 4-aminopiperidine (B84694) scaffold, of which this compound is a derivative, has been identified as a valuable core for the creation of such libraries. nih.gov
The ability to systematically modify different parts of the molecule—the piperidine ring, the secondary amine, and the nitrophenyl group—allows for the generation of a diverse set of analogs. This diversity-oriented synthesis approach is crucial for exploring the structure-activity relationships (SAR) of a particular compound class. nih.gov For example, libraries of piperidine-based compounds can be screened against various biological targets to identify novel inhibitors or modulators of disease-related proteins. nih.govnih.gov
Precursor in the Development of Advanced Materials
Beyond its applications in the pharmaceutical sector, this compound and its structural motifs are relevant to the field of materials science. The nitroaniline substructure is a well-known chromophore, and related molecules are used in the synthesis of dyes and pigments. The potential for this compound to be incorporated into larger polymeric structures or metal-organic frameworks (MOFs) opens avenues for the creation of new materials with tailored optical or electronic properties. rsc.org
The synthesis of Schiff base ligands derived from related aminopiperazine compounds has been explored for their biological activities and ability to form metal complexes. nih.gov This suggests that this compound could similarly be used to create novel ligands for catalysis or materials applications.
Exploitation of Functional Groups for Further Chemical Transformations
The synthetic utility of this compound is largely derived from the reactivity of its distinct functional groups. The nitro group on the phenyl ring is a versatile functional handle that can undergo a variety of transformations.
Key Chemical Transformations:
| Functional Group | Reaction Type | Product Functional Group | Significance |
| Nitro Group (-NO2) | Reduction | Amino Group (-NH2) | Introduces a new nucleophilic site for further functionalization, such as acylation, alkylation, or sulfonylation. This is a common strategy in the synthesis of pharmaceuticals and other fine chemicals. researchcommons.org |
| Nitro Group (-NO2) | Nucleophilic Aromatic Substitution | Various | The electron-withdrawing nature of the nitro group activates the aromatic ring for substitution reactions, allowing for the introduction of other functional groups. |
| Secondary Amine (-NH-) | Acylation | Amide | Forms stable amide bonds, a key linkage in many biologically active molecules and polymers. |
| Secondary Amine (-NH-) | Alkylation | Tertiary Amine | Modifies the basicity and steric properties of the nitrogen atom, influencing the compound's biological activity and physical properties. |
| Secondary Amine (-NH-) | Reductive Amination | Tertiary Amine | A common method for forming C-N bonds and introducing new substituents. nih.gov |
The reduction of the nitro group to an aniline (B41778) derivative is a particularly powerful transformation. The resulting primary aromatic amine can participate in a wide range of subsequent reactions, including diazotization followed by Sandmeyer reactions, or condensation reactions to form imines (Schiff bases). researchgate.net These transformations dramatically increase the molecular complexity and allow for the synthesis of a vast array of downstream products.
Advanced Analytical Methodologies for Purity and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental in separating 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine from its starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's physicochemical properties, such as volatility and thermal stability.
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.
A typical RP-HPLC method for a related compound, 1-Methylpiperidine-4-methylamine, utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) sielc.com. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. For UV detection, the presence of the nitrophenyl chromophore in this compound allows for sensitive detection at a specific wavelength. For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active reagent can be employed to enhance detection researchgate.netnih.gov.
Table 1: Illustrative HPLC Parameters for Analysis of Piperidine (B6355638) Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile nih.gov |
| Gradient | Isocratic or Gradient elution depending on impurity profile |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30°C nih.gov |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. While direct GC analysis of this compound might be challenging due to its relatively high molecular weight and potential for thermal degradation, it can be a valuable tool for detecting volatile impurities or related substances. The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polar phase) is standard.
For the analysis of related piperazine (B1678402) compounds, GC methods have been successfully developed researchgate.net. These methods typically involve a temperature-programmed oven to ensure the elution of all components in a reasonable time frame. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.
Table 2: General GC Parameters for Analysis of Piperazine and Related Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Hyphenated Techniques for Comprehensive Analysis
To gain more structural information about the impurities, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful detection technique that provides mass-to-charge ratio information of the eluted compounds.
LC-MS has become an indispensable tool in the pharmaceutical industry for the identification of unknown impurities and degradation products ijprajournal.comchimia.ch. This technique combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. For this compound, LC-MS can be used to generate an impurity profile, which is a critical component of regulatory submissions.
In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI), where the molecules are ionized. The ions are then separated based on their mass-to-charge ratio by the mass analyzer. By analyzing the mass spectra of the impurity peaks, their molecular weights can be determined, providing crucial clues to their structures. Further fragmentation using tandem mass spectrometry (MS/MS) can yield even more detailed structural information chimia.ch. LC-MS methods have been developed for the trace analysis of related nitrosamine (B1359907) impurities in APIs, demonstrating the high sensitivity of this technique mdpi.commdpi.com.
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The resulting mass spectra can be compared with spectral libraries for positive identification of known impurities. GC-MS data is available for the related compound 1-Methyl-4-(4-nitrophenyl)piperazine, indicating its applicability for this class of compounds nih.gov.
Spectrophotometric Methods for Reaction Monitoring and Concentration Determination
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for various applications in the analysis of this compound. The presence of the 4-nitrophenyl group imparts a distinct chromophore to the molecule, allowing for its direct quantification using UV-Visible spectrophotometry.
This technique is particularly useful for monitoring the progress of chemical reactions in real-time. By measuring the absorbance of the reaction mixture at a specific wavelength corresponding to the maximum absorbance of the product (or disappearance of a reactant), the reaction kinetics can be studied, and the reaction endpoint can be determined.
For quantitative determination, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For primary amines that lack a strong chromophore, derivatization with a reagent like 2,4-dinitrofluorobenzene (DNFB) can produce a colored product that can be measured spectrophotometrically researchgate.netresearchgate.net.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Methylpiperidine-4-methylamine |
| 1-Methyl-4-(4-nitrophenyl)piperazine |
| Acetonitrile |
| Methanol |
Future Directions and Emerging Research Avenues in the Study of This Compound Class
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of piperidine (B6355638) derivatives is continually evolving, with a strong emphasis on green chemistry principles to reduce environmental impact and improve efficiency. beilstein-journals.orgnih.gov Future strategies for synthesizing compounds like 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine will likely move away from traditional multi-step processes that often require harsh reagents and elevated temperatures. organic-chemistry.org
Emerging approaches include:
Catalytic N-Heterocyclization: The use of transition metal catalysts, such as iridium complexes, facilitates the direct cyclization of primary amines with diols, offering a more atom-economical route to the piperidine core. organic-chemistry.org
Electrochemical Synthesis: Electroreductive cyclization presents a green alternative that uses electricity to drive the formation of the piperidine ring from readily available imines and dihaloalkanes, minimizing the need for chemical reagents. beilstein-journals.org
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times for the cyclocondensation of alkyl dihalides and primary amines, leading to faster and more efficient production of the heterocyclic core. organic-chemistry.org
| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Key Advantages |
| Ring Formation | Multi-step sequences with protecting groups and harsh reagents. | Catalytic N-heterocyclization, Electrochemical cyclization. | Fewer steps, higher atom economy, milder conditions. beilstein-journals.orgorganic-chemistry.org |
| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave irradiation. | Rapid heating, reduced reaction times, improved yields. organic-chemistry.org |
| Reagents | Use of toxic acids, bases, or heavy metal catalysts. | Use of greener catalysts (e.g., Iridium), elimination of toxic reagents. beilstein-journals.orgorganic-chemistry.org | Reduced waste, improved safety profile. |
Advanced Computational Design for Tailored Chemical Properties and Reactivity
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. nih.gov For the this compound class, advanced computational methods can predict a wide range of properties, guiding synthetic efforts toward compounds with desired characteristics.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure of these molecules. nih.gov This allows researchers to:
Predict Reactivity: By calculating frontier molecular orbitals (HOMO-LUMO energies) and electrostatic potential maps, scientists can identify the most reactive sites on the molecule, predicting how it will behave in different chemical reactions. nih.govnih.gov
Optimize for Biological Activity: Computational models can simulate the interaction of these compounds with biological targets, such as enzymes or receptors. This aids in the rational design of new derivatives with enhanced pharmacological profiles. nih.govresearchgate.net
Tailor Physicochemical Properties: Properties like solubility, stability, and electronic characteristics can be modeled and fine-tuned by simulating the effects of different functional groups on the core scaffold.
| Computational Method | Application for this compound Analogs | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties, HOMO-LUMO gap, and electrostatic potential. nih.gov | Prediction of chemical reactivity, stability, and potential sites for modification. nih.gov |
| Molecular Docking | Simulation of binding interactions with biological targets (e.g., proteins, enzymes). researchgate.net | Identification of key structural features for biological activity and rational drug design. |
| Molecular Dynamics (MD) Simulation | Analysis of the dynamic behavior and stability of the compound within a biological system. nih.gov | Validation of binding modes and assessment of ligand stability at the active site. |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
Future research will likely delve into novel ways to functionalize the this compound scaffold, moving beyond well-established reactions. The goal is to access new chemical space and create derivatives that are difficult to synthesize using conventional methods.
Potential areas of exploration include:
Late-Stage Functionalization: Developing reactions that can modify the core structure after the main scaffold has been assembled. This allows for the rapid creation of a diverse library of analogs from a common intermediate.
Oxidative Amination: Gold- or palladium-catalyzed reactions that can introduce new amine functionalities and other substituents across alkene precursors to form the substituted piperidine ring in a single, highly controlled step. nih.gov
Kinetic Resolution: The use of chiral bases to selectively deprotonate one enantiomer of a racemic mixture, enabling the synthesis of enantioenriched 2-arylpiperidines that can serve as building blocks for more complex, stereochemically defined molecules. acs.org
Integration with Automation and Flow Chemistry Platforms for Scalable Synthesis
To meet the demands for larger quantities of these compounds for extensive testing and potential commercial application, researchers are turning to automated synthesis and flow chemistry. nih.govacs.org These platforms offer significant advantages over traditional batch synthesis. beilstein-journals.org
Flow chemistry , where reagents are continuously pumped through a reactor, allows for:
Enhanced Scalability: Production can be easily scaled up by running the system for longer periods. beilstein-journals.orgacs.org
Improved Safety and Control: Reactions involving hazardous intermediates or exothermic processes can be managed more safely in the small, controlled environment of a microreactor. beilstein-journals.org
High Efficiency and Purity: The large surface-area-to-volume ratio in microreactors leads to better heat and mass transfer, resulting in higher yields and purities. beilstein-journals.orgnih.gov
The synthesis of substituted piperidines has already been successfully demonstrated using flow electrochemistry and other continuous-flow protocols, showcasing the potential for rapid and scalable access to this class of compounds. nih.govacs.org
Design of Next-Generation Chemical Scaffolds Based on the this compound Framework
The this compound structure is a valuable starting point for the design of more complex and highly functionalized molecules. The piperidine ring is a common motif in pharmaceuticals, and this framework can be elaborated upon to create next-generation chemical scaffolds. nih.govnih.gov
Future design strategies may involve:
Scaffold Hopping: Replacing the nitrophenyl group with other aromatic or heterocyclic systems to explore new structure-activity relationships.
Hybrid Drug Design: Fusing the 1-(methylpiperidin-4-yl)aniline pharmacophore with other biologically active moieties to create hybrid molecules with potentially novel or synergistic effects. researchgate.net
Functional Group Interconversion: Using the existing functional groups as handles for further chemical modifications, such as converting the nitro group into other functionalities or adding substituents to the piperidine ring to create diverse libraries of new compounds. acs.org
Q & A
Q. What are the common synthetic routes for 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of the piperidine ring followed by nitrophenyl group introduction via nucleophilic substitution or coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity for nitro group incorporation .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps or coupling reactions .
- Temperature control : Maintain 60–80°C during nitro-substitution to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : 1H NMR (400 MHz, CDCl3) identifies proton environments: δ 2.1–2.4 ppm (piperidine CH2), δ 3.3–3.5 ppm (N-methyl), and δ 7.5–8.2 ppm (nitrophenyl aromatic protons) .
- IR : Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1350 cm⁻¹ (C-N stretch) confirm nitro and amine groups .
- Mass Spectrometry : ESI-MS (m/z 261.1 [M+H]+) validates molecular weight .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving this compound under varying oxidative conditions?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectrophotometry to monitor permanganate oxidation rates. Maintain pseudo-first-order conditions with excess oxidant and track absorbance changes at 525 nm .
- Activation Parameters : Calculate ∆H‡ and ∆S‡ via Eyring plots from rate constants at 293–313 K .
- Computational Analysis : Employ DFT to model frontier molecular orbitals (FMOs) and identify electron-rich sites prone to oxidation .
Q. What strategies are effective in resolving contradictions in reported biological activities of piperidin-4-amine derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4, 37°C) to isolate variable impacts .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to assess substituent effects on receptor binding .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., monoamine oxidase) and validate via enzymatic assays .
Q. How can the electronic effects of the 4-nitrophenyl group on the reactivity of the piperidine ring be systematically analyzed?
- Methodological Answer :
- Spectroscopic Probes : Compare 13C NMR chemical shifts of the piperidine carbons with/without the nitro group to assess electron-withdrawing effects .
- Reactivity Profiling : Perform nucleophilic substitution reactions (e.g., with alkyl halides) to quantify rate differences versus non-nitro analogs .
- DFT Calculations : Map electrostatic potential surfaces to visualize electron density redistribution caused by the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
